4-Chlorophenylmagnesium bromide
Overview
Description
4-Chlorophenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in diethyl ether or other solvents. The compound is characterized by its reactivity, which makes it a valuable tool in forming carbon-carbon bonds.
Scientific Research Applications
4-Chlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
4-Chlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry. They are used as a key step in forming carbon-carbon bonds and synthesizing a wide range of organic compounds .
Mode of Action
As a Grignard reagent, this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group . The reaction with the Grignard reagent leads to the formation of a new carbon-carbon bond, effectively allowing the synthesis of alcohols, acids, and other compounds .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Grignard reaction . This reaction is a cornerstone of organic chemistry, allowing for the effective synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including alcohols and acids .
Action Environment
This compound is highly reactive and sensitive to the environment . It reacts violently with water, producing flammable gases . It should be handled under inert gas and protected from moisture . It is typically stored in a well-ventilated place, in a tightly closed container .
Safety and Hazards
4-Chlorophenylmagnesium bromide is considered hazardous. It is extremely flammable and in contact with water releases flammable gases which may ignite spontaneously . It may be harmful if swallowed and causes severe skin burns and eye damage . It may cause drowsiness or dizziness . It should be handled under inert gas and protected from moisture .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenylmagnesium bromide is synthesized through the reaction of 4-chlorobromobenzene with magnesium metal in the presence of a dry ether solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Chlorobromobenzene+Magnesium→4-Chlorophenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction conditions precisely. The product is often purified and standardized to ensure consistent quality for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. Some common types of reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran (THF)
Catalysts: Often used without additional catalysts, but sometimes transition metal catalysts are employed in coupling reactions.
Temperature: Typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
4-Chlorophenylmagnesium bromide is unique due to the presence of the chlorine atom on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. The chlorine atom can also participate in further chemical transformations, adding to the versatility of the reagent.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a range of applications in chemistry, biology, medicine, and industry. Its ability to form carbon-carbon bonds through nucleophilic addition and substitution reactions makes it an essential tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
magnesium;chlorobenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299786 | |
Record name | (4-Chlorophenyl)magnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-77-8 | |
Record name | Bromo(p-chlorophenyl)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)magnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(p-chlorophenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chlorophenylmagnesium bromide interact with a silicon surface, and what are the downstream effects?
A1: this compound, a Grignard reagent, undergoes anodic decomposition at the surface of a hydrogen-terminated silicon electrode. [] This process leads to the formation of a covalent bond between the phenyl ring and the silicon surface. The phenyl ring remains largely intact during this reaction. [] The process doesn't stop at a single molecule; instead, it initiates polymerization, resulting in a polyphenylene layer covalently attached to the silicon. [] The properties of this polymer layer can be further tuned by controlling reaction conditions, such as solvent choice to minimize aliphatic contamination. []
Q2: How does the structure of this compound influence its reactivity in forming specific isomers of products?
A2: The chlorine atom at the para position of the phenyl ring in this compound plays a crucial role in directing the regioselectivity of the reaction. When reacting with arecoline, it preferentially forms the para-substituted product, Methyl 4-(4-chlorophenyl)-1-methylpiperidine-4-carboxylate. [] This suggests that the chlorine atom might influence the electronic properties of the phenyl ring, making the para position more susceptible to nucleophilic attack.
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